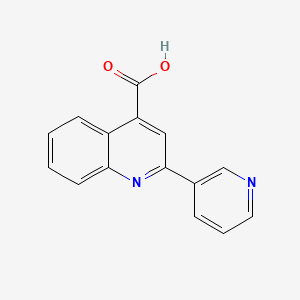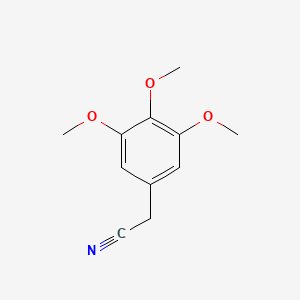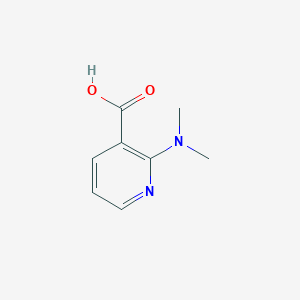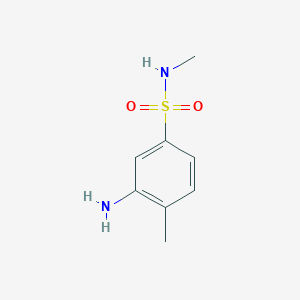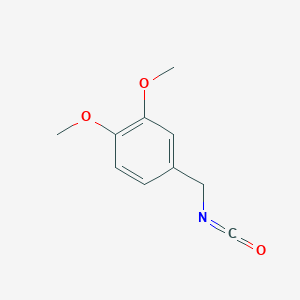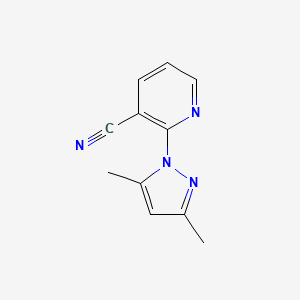
2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound that belongs to the class of heterocyclic compounds, specifically pyrazoles . Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Chemical Reactions Analysis
The compound was easily prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Scientific Research Applications
Summary of the Application
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
Methods of Application or Experimental Procedures
The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .
Results or Outcomes
The product was characterized by 1H, 13C {1H}-NMR, and X-ray crystallography .
2. Antileishmanial and Antimalarial Activities
Summary of the Application
Pyrazole-bearing compounds, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
3. Synthesis of Imidazole Containing Compounds
Summary of the Application
Imidazole derivatives, including those containing a “2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” moiety, are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The specific methods of synthesis and application would depend on the specific imidazole derivative being synthesized .
Results or Outcomes
The results would also depend on the specific imidazole derivative, but generally, these compounds have shown promising results in various biological applications .
4. Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Derivatives
Summary of the Application
“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” can be used in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives .
Methods of Application or Experimental Procedures
The specific methods of synthesis would depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative being synthesized .
Results or Outcomes
The results would also depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative, but these compounds could potentially have various applications in different fields .
5. Synthesis of Thiazolo[4,5-b]pyridine Derivatives
Summary of the Application
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
Methods of Application or Experimental Procedures
The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .
Results or Outcomes
The product was characterized by 1H, 13C {1H}-NMR, and X-ray crystallography .
6. Synthesis of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Derivatives
Summary of the Application
“2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile” can be used in the synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives .
Methods of Application or Experimental Procedures
The specific methods of synthesis would depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative being synthesized .
Results or Outcomes
The results would also depend on the specific 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivative, but these compounds could potentially have various applications in different fields .
Safety And Hazards
The safety information for a similar compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOEBRECSAQNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




